molecular formula C58H77Cl2N9O10S3 B1192438 ct-MZ1

ct-MZ1

Katalognummer: B1192438
Molekulargewicht: 1227.387
InChI-Schlüssel: LQPZEKJHVGGFIQ-MMTYVPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ct-MZ1 is a novel cell permeable degrader of BRD4.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

A significant study demonstrated that ct-MZ1 enhances the efficacy of trastuzumab in HER2-positive breast cancer. The combination therapy showed:

  • Increased Antiproliferative Effects : The MZ1-trastuzumab combination resulted in a greater reduction in cell proliferation compared to either agent alone .
  • Induction of Apoptosis : Flow cytometry analyses revealed a substantial increase in apoptotic cell death when treated with both agents .
  • In Vivo Efficacy : In mouse models, only the combination treatment significantly reduced tumor volume, highlighting its potential for clinical application .

Glioblastoma Multiforme (GBM)

This compound has shown promise in treating glioblastoma by:

  • Reducing Tumor Size : In xenograft models, this compound administration led to significant decreases in tumor size with minimal toxicity .
  • Mechanistic Insights : RNA-seq and ChIP-seq analyses identified SDC1 as a novel oncogene involved in GBM progression, which was suppressed by this compound treatment .

Diffuse Large B-Cell Lymphoma (DLBCL)

Research has indicated that this compound exhibits potent anti-tumor activity against activated B-cell-like DLBCL:

  • Cell Death Induction : this compound was effective at inducing cell death across multiple DLBCL cell lines, outperforming traditional BET inhibitors .
  • Transcriptomic Changes : The compound caused significant transcriptomic alterations associated with cell cycle regulation and apoptosis pathways .

Data Tables

Cancer Type Mechanism of Action Key Findings References
Breast CancerDegradation of BRD4Enhanced efficacy with trastuzumab; increased apoptosis
Glioblastoma MultiformeTargeting BRD4 and SDC1Significant tumor size reduction; minimal toxicity
Diffuse Large B-Cell LymphomaInduction of cell deathSuperior activity compared to traditional inhibitors

Case Study 1: Combination Therapy in HER2+ Breast Cancer

In a preclinical study involving HER2-positive breast cancer cells, the combination of this compound and trastuzumab was evaluated. The results indicated that this combination not only enhanced antiproliferative effects but also significantly increased apoptosis rates compared to monotherapies. This synergistic effect suggests that this compound can be a valuable addition to existing HER2-targeted therapies.

Case Study 2: Efficacy in GBM Models

The application of this compound in GBM models demonstrated its capability to disrupt oncogenic transcriptional regulation. Notably, the identification of SDC1 as an oncogene linked to tumor progression opens avenues for further research into targeted therapies for GBM.

Eigenschaften

Molekularformel

C58H77Cl2N9O10S3

Molekulargewicht

1227.387

IUPAC-Name

(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1

InChI-Schlüssel

LQPZEKJHVGGFIQ-MMTYVPSSSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ct-MZ1;  ct MZ1;  ctMZ1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ct-MZ1
Reactant of Route 2
Reactant of Route 2
ct-MZ1
Reactant of Route 3
Reactant of Route 3
ct-MZ1
Reactant of Route 4
Reactant of Route 4
ct-MZ1
Reactant of Route 5
Reactant of Route 5
ct-MZ1
Reactant of Route 6
Reactant of Route 6
ct-MZ1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.